Cas no 2227862-04-4 (rac-(1R,2S)-2-(4,4-difluorobutyl)cyclopentan-1-ol)

Technical Introduction: rac-(1R,2S)-2-(4,4-difluorobutyl)cyclopentan-1-ol is a chiral cyclopentanol derivative featuring a 4,4-difluorobutyl substituent at the 2-position. This compound is of interest in synthetic and medicinal chemistry due to its stereochemical complexity and the presence of fluorine atoms, which can influence physicochemical properties such as lipophilicity and metabolic stability. The racemic mixture provides versatility for further resolution or asymmetric synthesis applications. Its structural motif makes it a potential intermediate for pharmaceuticals, agrochemicals, or materials science, where fluorinated building blocks are valued for their unique electronic and steric effects. The compound’s well-defined stereochemistry and functional group compatibility further enhance its utility in targeted synthetic routes.
rac-(1R,2S)-2-(4,4-difluorobutyl)cyclopentan-1-ol structure
2227862-04-4 structure
Product name:rac-(1R,2S)-2-(4,4-difluorobutyl)cyclopentan-1-ol
CAS No:2227862-04-4
MF:C9H16F2O
MW:178.219550132751
CID:6092424
PubChem ID:165525231

rac-(1R,2S)-2-(4,4-difluorobutyl)cyclopentan-1-ol Chemical and Physical Properties

Names and Identifiers

    • rac-(1R,2S)-2-(4,4-difluorobutyl)cyclopentan-1-ol
    • 2227862-04-4
    • EN300-1626881
    • Inchi: 1S/C9H16F2O/c10-9(11)6-2-4-7-3-1-5-8(7)12/h7-9,12H,1-6H2/t7-,8+/m0/s1
    • InChI Key: KJAHGXGZBVSXML-JGVFFNPUSA-N
    • SMILES: FC(CCC[C@@H]1CCC[C@H]1O)F

Computed Properties

  • Exact Mass: 178.11692145g/mol
  • Monoisotopic Mass: 178.11692145g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 128
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 20.2Ų

rac-(1R,2S)-2-(4,4-difluorobutyl)cyclopentan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1626881-0.05g
rac-(1R,2S)-2-(4,4-difluorobutyl)cyclopentan-1-ol
2227862-04-4
0.05g
$1104.0 2023-06-05
Enamine
EN300-1626881-10.0g
rac-(1R,2S)-2-(4,4-difluorobutyl)cyclopentan-1-ol
2227862-04-4
10g
$5652.0 2023-06-05
Enamine
EN300-1626881-500mg
rac-(1R,2S)-2-(4,4-difluorobutyl)cyclopentan-1-ol
2227862-04-4
500mg
$877.0 2023-09-22
Enamine
EN300-1626881-0.5g
rac-(1R,2S)-2-(4,4-difluorobutyl)cyclopentan-1-ol
2227862-04-4
0.5g
$1262.0 2023-06-05
Enamine
EN300-1626881-10000mg
rac-(1R,2S)-2-(4,4-difluorobutyl)cyclopentan-1-ol
2227862-04-4
10000mg
$3929.0 2023-09-22
Enamine
EN300-1626881-0.1g
rac-(1R,2S)-2-(4,4-difluorobutyl)cyclopentan-1-ol
2227862-04-4
0.1g
$1157.0 2023-06-05
Enamine
EN300-1626881-5.0g
rac-(1R,2S)-2-(4,4-difluorobutyl)cyclopentan-1-ol
2227862-04-4
5g
$3812.0 2023-06-05
Enamine
EN300-1626881-50mg
rac-(1R,2S)-2-(4,4-difluorobutyl)cyclopentan-1-ol
2227862-04-4
50mg
$768.0 2023-09-22
Enamine
EN300-1626881-2500mg
rac-(1R,2S)-2-(4,4-difluorobutyl)cyclopentan-1-ol
2227862-04-4
2500mg
$1791.0 2023-09-22
Enamine
EN300-1626881-1.0g
rac-(1R,2S)-2-(4,4-difluorobutyl)cyclopentan-1-ol
2227862-04-4
1g
$1315.0 2023-06-05

Additional information on rac-(1R,2S)-2-(4,4-difluorobutyl)cyclopentan-1-ol

Rac-(1R,2S)-2-(4,4-Difluorobutyl)cyclopentan-1-ol: A Comprehensive Overview

The compound rac-(1R,2S)-2-(4,4-difluorobutyl)cyclopentan-1-ol, with the CAS number 2227862-04-4, is a unique organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its cyclopentane ring structure, which is substituted with a hydroxyl group at position 1 and a 4,4-difluorobutyl group at position 2. The stereochemistry of the molecule is defined by the (1R,2S) configuration, which plays a crucial role in its physical and chemical properties.

Recent studies have highlighted the potential of rac-(1R,2S)-2-(4,4-difluorobutyl)cyclopentan-1-ol as a promising candidate in drug discovery. Its unique structure allows for interactions with various biological targets, making it a valuable tool in exploring new therapeutic avenues. Researchers have particularly focused on its ability to modulate G-protein coupled receptors (GPCRs), which are critical in numerous physiological processes and are implicated in a wide range of diseases.

The synthesis of this compound involves a multi-step process that includes the formation of the cyclopentane ring and subsequent substitution reactions to introduce the hydroxyl and difluorobutyl groups. The stereochemistry is carefully controlled during these steps to ensure the desired (1R,2S) configuration. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the purity and structure of the final product.

In terms of applications, rac-(1R,2S)-2-(4,4-difluorobutyl)cyclopentan-1-ol has shown potential in the development of novel analgesics and anti-inflammatory agents. Its ability to inhibit specific enzymes involved in pain signaling pathways makes it a compelling candidate for further investigation. Additionally, preliminary studies suggest that this compound may exhibit anti-cancer properties by targeting key oncogenic pathways.

The CAS number 2227862-04-4 serves as a unique identifier for this compound within chemical databases, facilitating its identification and retrieval for research purposes. This ensures that scientists worldwide can reference and utilize this compound consistently in their studies.

As research on rac-(1R,2S)-2-(4,4-difluorobutyl)cyclopentan-1-ol continues to advance, its role in drug development is expected to expand significantly. Its unique structure and promising biological activities position it as a valuable asset in the quest for innovative therapeutic solutions.

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